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Abstract
This application note provides a detailed protocol for an in vitro enzyme inhibition assay to

determine the potency of (S)-BAY-598, a selective inhibitor of the protein lysine

methyltransferase SMYD2 (SET and MYND domain containing protein 2). The described

method utilizes a Scintillation Proximity Assay (SPA) to quantify the methylation of a

biotinylated p53-derived peptide substrate by recombinant human SMYD2, using S-adenosyl-

L-[methyl-³H]methionine as the methyl donor. This protocol is intended for researchers,

scientists, and drug development professionals investigating the inhibition of SMYD2 and

similar methyltransferases.

Introduction
SMYD2 is a protein lysine methyltransferase that plays a crucial role in various cellular

processes by methylating both histone and non-histone proteins.[1][2] A key non-histone

substrate of SMYD2 is the tumor suppressor protein p53.[3][4] SMYD2 specifically

monomethylates p53 at lysine 370 (K370), a post-translational modification that represses the

transcriptional activity of p53 and its ability to induce apoptosis.[4][5] Elevated expression of

SMYD2 has been observed in several types of cancer, making it an attractive therapeutic

target.[1]
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(S)-BAY-598 is a potent and selective small molecule inhibitor of SMYD2.[6] To characterize the

inhibitory activity of (S)-BAY-598 and other potential SMYD2 inhibitors, a robust and sensitive in

vitro assay is required. The Scintillation Proximity Assay (SPA) is a homogeneous and highly

suitable method for this purpose.[7][8] In this assay, a biotinylated substrate is captured by

streptavidin-coated SPA beads. When a radiolabeled methyl group from S-adenosyl-L-[methyl-

³H]methionine ([³H]-SAM) is transferred to the substrate by SMYD2, the resulting proximity of

the radioisotope to the scintillant embedded in the bead generates a detectable light signal.[9]

The presence of an inhibitor, such as (S)-BAY-598, reduces the enzymatic activity, leading to a

decrease in the SPA signal.
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Caption: SMYD2 methylates p53 at lysine 370, repressing its transcriptional activity.

Experimental Protocol
This protocol is designed for a 384-well microplate format.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01890
https://pmc.ncbi.nlm.nih.gov/articles/PMC3553658/
https://pubmed.ncbi.nlm.nih.gov/18429228/
https://www.revvity.com/ask/scintillation-proximity-assays
https://www.benchchem.com/product/b10753065?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Reagents
Reagent Supplier Example Catalog Number Example

Recombinant Human SMYD2 EpiCypher 15-1006

Biotinylated p53 peptide CPC Scientific Custom Synthesis

S-adenosyl-L-[methyl-

³H]methionine ([³H]-SAM)
Revvity NET155V001MC

(S)-BAY-598 Cayman Chemical 1906919-67-2

Streptavidin Coated SPA

Beads
Revvity RPNQ0007

Tris-HCl Sigma-Aldrich T5941

Dithiothreitol (DTT) Sigma-Aldrich D9779

Bovine Serum Albumin (BSA) Sigma-Aldrich A7906

Pluronic F-68 Sigma-Aldrich P1300

DMSO, anhydrous Sigma-Aldrich 276855

384-well white, flat-bottom

microplates
Corning 3572

Buffer and Reagent Preparation
Assay Buffer (1X): 50 mM Tris-HCl (pH 9.0), 1 mM DTT, 0.01% (w/v) BSA, 0.0022% (v/v)

Pluronic F-68. Prepare fresh from stock solutions and keep on ice.

Recombinant SMYD2: Thaw on ice and dilute to a working concentration of 6 nM in 1X

Assay Buffer.

Biotinylated p53 Peptide: The recommended peptide sequence derived from the C-terminal

domain of p53 is Biotin-Ahx-GSRAHSSHLKSKKGQSTSRH-amide.[6] Prepare a stock

solution in sterile water or a suitable buffer. Dilute to a working concentration in 1X Assay

Buffer. The final concentration in the assay should be optimized (e.g., in the range of the

peptide's Km).
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[³H]-SAM: Thaw on ice. Dilute to a working concentration of 120 nM in 1X Assay Buffer.

(S)-BAY-598 Inhibitor: Prepare a 10 mM stock solution in 100% DMSO. Create a serial

dilution series in DMSO to achieve the desired final concentrations for the IC₅₀

determination.

SPA Beads: Resuspend the streptavidin-coated SPA beads in an appropriate buffer

according to the manufacturer's instructions.

Experimental Workflow
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Caption: Workflow for the SMYD2 Scintillation Proximity Assay.
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Assay Procedure
Inhibitor Addition: Add 1 µL of the serially diluted (S)-BAY-598 or DMSO (for 0% inhibition

control) to the appropriate wells of a 384-well plate.

Enzyme Addition: Add 5 µL of the 6 nM SMYD2 working solution to each well.[10]

Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to

allow the inhibitor to bind to the enzyme.

Reaction Initiation: Start the enzymatic reaction by adding 5 µL of the substrate mix

containing the biotinylated p53 peptide and 120 nM [³H]-SAM to each well. The final

concentrations in the 11 µL reaction volume will be approximately 3 nM SMYD2 and 60 nM

[³H]-SAM.[10]

Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may

need to be optimized based on enzyme activity.

Reaction Termination and Bead Addition: Stop the reaction by adding a suspension of

streptavidin-coated SPA beads.

Bead Incubation: Incubate the plate for an additional 30 minutes at room temperature to

allow the biotinylated peptide to bind to the beads.

Data Acquisition: Measure the scintillation signal using a microplate scintillation counter.

Data Analysis
Calculate Percent Inhibition: The percentage of inhibition for each concentration of (S)-BAY-

598 is calculated using the following formula:

% Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor -

Signal_Background)])

Signal_Inhibitor: Signal from wells containing (S)-BAY-598.

Signal_NoInhibitor: Signal from wells with DMSO only (100% activity).
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Signal_Background: Signal from wells with no enzyme (0% activity).

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to

determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50%

inhibition of enzyme activity.

Quantitative Data Summary
The following table summarizes the typical concentrations and volumes for the SMYD2 in vitro

enzyme inhibition assay.

Component
Stock
Concentration

Volume per Well
Final
Concentration

(S)-BAY-598 / DMSO
10 mM (and serial

dilutions)
1 µL Variable

Recombinant SMYD2 6 nM 5 µL ~3 nM

Biotinylated p53

peptide & [³H]-SAM

Mix

Varies 5 µL Varies / ~60 nM

Total Reaction Volume - 11 µL -

Conclusion
The Scintillation Proximity Assay described in this application note is a robust and sensitive

method for determining the in vitro inhibitory potency of compounds targeting SMYD2. This

protocol provides a detailed framework for researchers to assess the activity of (S)-BAY-598

and other potential SMYD2 inhibitors, facilitating the discovery and development of novel

therapeutic agents for diseases associated with aberrant SMYD2 activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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